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Compound Name: Dihydro-beta-ionol

Cat. No.: B1595605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydro-β-ionol is a valuable saturated derivative of the fragrant terpenoid β-ionol. Its synthesis

is of interest in the fields of flavor, fragrance, and as a chiral building block in organic synthesis.

The Birch reduction, a dissolving metal reduction, offers a powerful method for the selective

reduction of the α,β-unsaturated ketone moiety in β-ionol to afford dihydro-β-ionol. This protocol

details the synthesis of dihydro-β-ionol from β-ionone via a Birch reduction, followed by in-situ

reduction of the resulting ketone. The reaction proceeds by the addition of an alkali metal,

typically sodium, to a solution of the substrate in liquid ammonia in the presence of a proton

source.

Reaction Principle
The Birch reduction of β-ionone first involves the 1,4-reduction of the conjugated enone system

to form a saturated ketone, dihydro-β-ionone. In the presence of a proton donor such as an

alcohol, the intermediate ketone is further reduced to the corresponding secondary alcohol,

dihydro-β-ionol.[1] The reaction is driven by the transfer of solvated electrons from the alkali

metal to the substrate.
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This protocol is based on established procedures for Birch reductions and specific examples

found in the literature for the reduction of β-ionone.[2]

Materials:

β-Ionone (starting material)

Liquid ammonia (solvent)

Sodium metal

Ammonium chloride (proton source and quenching agent)

Tetrahydrofuran (THF), anhydrous (co-solvent)

Water, deionized

Toluene (extraction solvent)

Anhydrous sodium sulfate (drying agent)

Silica gel for column chromatography

Hexane (eluent)

Ethyl acetate (eluent)

Equipment:

Three-necked round-bottom flask

Dry ice/acetone condenser

Low-temperature thermometer

Mechanical stirrer

Dropping funnel
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Inert gas supply (e.g., argon or nitrogen)

Standard glassware for workup and purification

Rotary evaporator

Column chromatography setup

Procedure:

Reaction Setup: A three-necked round-bottom flask equipped with a dry ice/acetone

condenser, a low-temperature thermometer, and a gas inlet is assembled and flame-dried

under an inert atmosphere.

Charging the Reactor: The flask is cooled to -78 °C in a dry ice/acetone bath. Anhydrous

liquid ammonia (approximately 30 mL for 5g of β-ionone) is condensed into the flask.

Addition of Reactants: A solution of β-ionone (5.0 g) in anhydrous tetrahydrofuran (15 mL)

and water (5.6 mL) is added to the stirred liquid ammonia.[2]

Addition of Sodium: Small pieces of sodium metal (approximately 7.2 g) are added

portionwise to the reaction mixture, maintaining the temperature at or below -33 °C.[2] The

solution will turn a deep blue color, indicating the presence of solvated electrons. The

addition is continued until the blue color persists.

Reaction Monitoring: The reaction is stirred at -33 °C for approximately 1 hour.[2] The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Quenching: The reaction is quenched by the slow, portionwise addition of solid ammonium

chloride (2.0 g) until the blue color disappears.[2]

Work-up:

The cooling bath is removed, and the ammonia is allowed to evaporate under a stream of

inert gas.

The residue is partitioned between toluene and water. The aqueous layer is extracted with

toluene.
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The combined organic layers are washed with saturated aqueous sodium chloride

solution, dried over anhydrous sodium sulfate, and filtered.[2]

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The

crude product is purified by silica gel column chromatography using a hexane-ethyl acetate

gradient to yield pure dihydro-β-ionol.[2]

Data Presentation
Parameter Value Reference

Starting Material β-Ionone [2]

Product Dihydro-β-ionol [2]

Reaction Type Birch Reduction [2]

Metal Sodium [2]

Solvent Liquid Ammonia, THF, Water [2]

Proton Source Water / Ammonium Chloride [2]

Temperature -33 °C [2]

Reaction Time ~1 hour [2]

Yield 71% (after purification) [2]

Purity
Not specified, purified by

column chromatography
[2]

Molecular Formula C₁₃H₂₄O

Molecular Weight 196.33 g/mol

Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of dihydro-β-ionol.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://byjus.com/chemistry/birch-reduction-mechanism/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


arrow Reaction Setup
(Flame-dried glassware, -78 °C)

Condense Liquid Ammonia

Add β-ionone in THF/Water

Portionwise Addition of Sodium Metal

Stir at -33 °C for 1h

Quench with NH4Cl

Work-up
(Evaporation, Extraction, Drying)

Purification
(Column Chromatography)

Pure Dihydro-β-ionol

Click to download full resolution via product page

Caption: Workflow for dihydro-β-ionol synthesis.
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Safety Precautions
Liquid Ammonia: Liquid ammonia is a corrosive and toxic gas. The reaction must be

performed in a well-ventilated fume hood. Avoid contact with skin and eyes. A dry

ice/acetone condenser is essential to minimize the evaporation of ammonia.

Sodium Metal: Sodium is a highly reactive and flammable metal that reacts violently with

water. It should be handled under an inert atmosphere and away from any source of

moisture. Use appropriate personal protective equipment (PPE), including safety glasses,

lab coat, and gloves.

Cryogenic Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and

caution to prevent cold burns.

Conclusion
The Birch reduction provides an effective method for the synthesis of dihydro-β-ionol from β-

ionone. The protocol described offers a detailed procedure for researchers in organic

synthesis. Careful attention to anhydrous conditions and safety precautions is crucial for the

successful and safe execution of this reaction. The resulting dihydro-β-ionol can be used in

various applications, including as a fragrance ingredient and a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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